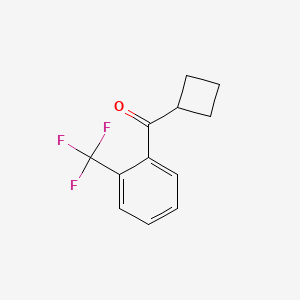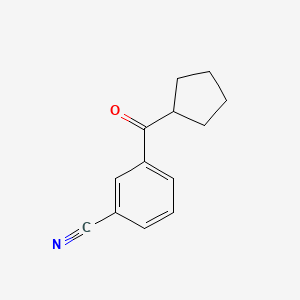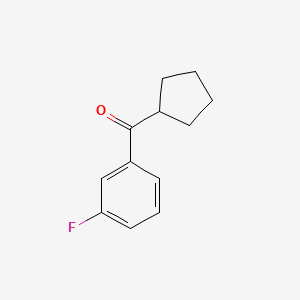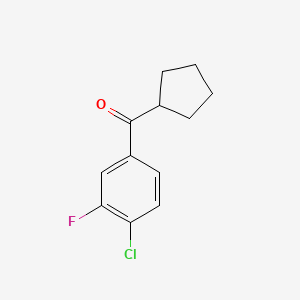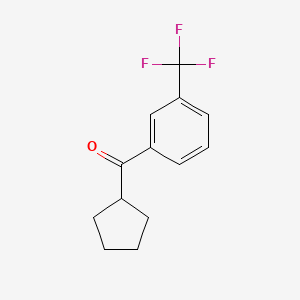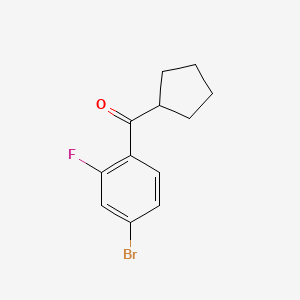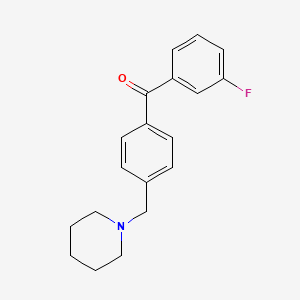
3-Fluoro-4'-piperidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research on fluorinated benzophenone derivatives and related compounds has been a topic of interest due to their potential applications in medicinal chemistry. These compounds, including 3-Fluoro-4'-piperidinomethyl benzophenone, have been explored for their antiproliferative, anti-inflammatory, antimicrobial, and neuroleptic properties. The studies have focused on the synthesis of novel derivatives, structure-activity relationships, and the evaluation of their biological activities .
Synthesis Analysis
The synthesis of these fluorinated compounds involves various chemical reactions, including the Friedel–Crafts reaction, condensation reactions, and fluorination techniques. For instance, the synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives was achieved using substituted aromatic/heterocyclic acid chlorides, and the compounds were characterized by spectroscopic methods . Similarly, a one-pot synthesis method was developed for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, demonstrating the potential for industrial scale-up . These synthetic approaches are crucial for the development of new compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various analytical techniques, including IR, 1H NMR, LC-MS, and X-ray diffraction studies. For example, the structure of a novel bioactive heterocycle was confirmed by X-ray diffraction, revealing the conformation of the piperidine and morpholine rings and the planar conformation of the benzisoxazole ring . The molecular structure is often stabilized by intermolecular and intramolecular hydrogen bonds, which contribute to the stability and biological activity of the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are critical for introducing functional groups that contribute to their biological activity. The Friedel–Crafts reaction is commonly used to form carbon-carbon bonds, while fluorination reactions introduce fluorine atoms into the molecular structure, which can significantly affect the pharmacological properties of the compounds . The ability to manipulate these reactions allows for the fine-tuning of the compounds' properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these fluorinated benzophenone derivatives are influenced by their molecular structure and the presence of fluorine atoms. These properties include solubility, melting points, and stability, which are important for their potential therapeutic applications. The introduction of fluorine atoms can enhance the lipophilicity of the compounds, potentially improving their ability to cross biological membranes and reach their targets within the body .
Applications De Recherche Scientifique
Alzheimer’s Disease Therapy Research
Benzophenone derivatives, including those related to 3-Fluoro-4'-piperidinomethyl benzophenone, have shown promise in Alzheimer’s disease therapy. A study by Godyń et al. (2022) found that certain benzophenone derivatives exhibit affinity to histamine H3 receptor and cholinesterase inhibitory potency, which are considered potential therapeutic targets for Alzheimer’s disease.
Anti-Alzheimer's Agents Development
In another related research, Belluti et al. (2014) synthesized a library of fluorinated benzophenone analogues as multipotent agents against β-secretase and acetylcholinesterase. These compounds aim to counteract intracellular ROS formation, contributing to anti-Alzheimer’s drug development.
Water Treatment and Environmental Implications
Research on benzophenone-3 (BP-3), closely related to the compound , has been conducted to understand its environmental impact and removal techniques. For instance, Cao et al. (2021) studied the oxidation of BP-3 in water treatment using potassium permanganate. The study highlights the potential of chemical oxidation in removing BP-3 from water sources, considering its endocrine-disrupting effects.
Safety and Hazards
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUWULRGFKQHSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642690 |
Source


|
| Record name | (3-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-40-9 |
Source


|
| Record name | (3-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


